3-(1-(Hydroxymethyl)cyclohexyl)benzoic acid
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Overview
Description
3-(1-(Hydroxymethyl)cyclohexyl)benzoic acid is an organic compound with the molecular formula C14H18O3 It is characterized by a benzoic acid moiety attached to a cyclohexyl ring, which is further substituted with a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Hydroxymethyl)cyclohexyl)benzoic acid typically involves multi-step organic reactions. One common method includes the initial formation of the cyclohexyl ring followed by the introduction of the hydroxymethyl group. The benzoic acid moiety is then attached through a series of coupling reactions. Specific reagents and catalysts, such as palladium-based catalysts, are often employed to facilitate these reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be utilized to scale up the production process. Quality control measures, including NMR, HPLC, and GC, are implemented to verify the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
3-(1-(Hydroxymethyl)cyclohexyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The benzoic acid moiety can be reduced to form benzyl alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(1-(Carboxymethyl)cyclohexyl)benzoic acid.
Reduction: Formation of 3-(1-(Hydroxymethyl)cyclohexyl)benzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives depending on the substituent introduced.
Scientific Research Applications
3-(1-(Hydroxymethyl)cyclohexyl)benzoic acid finds applications in several scientific research areas:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1-(Hydroxymethyl)cyclohexyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The benzoic acid moiety can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
4-(Hydroxymethyl)benzoic acid: Similar structure but with the hydroxymethyl group attached directly to the benzene ring.
Cyclohexylbenzoic acid: Lacks the hydroxymethyl group, affecting its reactivity and applications.
Benzyl alcohol derivatives: Similar functional groups but different structural arrangement.
Uniqueness
3-(1-(Hydroxymethyl)cyclohexyl)benzoic acid is unique due to the presence of both the cyclohexyl ring and the hydroxymethyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[1-(hydroxymethyl)cyclohexyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c15-10-14(7-2-1-3-8-14)12-6-4-5-11(9-12)13(16)17/h4-6,9,15H,1-3,7-8,10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAHCMAJXHRGQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CO)C2=CC=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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